molecular formula C9H11BrClNO2 B8097816 Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Cat. No.: B8097816
M. Wt: 280.54 g/mol
InChI Key: NAMWJVZIBJNQOK-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, an aminomethyl group at the 3-position, and a methyl ester group. The hydrochloride (HCl) form is often used to enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride typically involves a multi-step process:

    Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position.

    Aminomethylation: The brominated intermediate is then subjected to aminomethylation, where an aminomethyl group is introduced at the 3-position.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common reagents used include bromine, formaldehyde, and methyl alcohol, with catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 3-(aminomethyl)-5-bromobenzoic acid.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)-5-chlorobenzoate HCl
  • Methyl 3-(aminomethyl)-5-fluorobenzoate HCl
  • Methyl 3-(aminomethyl)-5-iodobenzoate HCl

Uniqueness

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

methyl 3-(aminomethyl)-5-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)7-2-6(5-11)3-8(10)4-7;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWJVZIBJNQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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